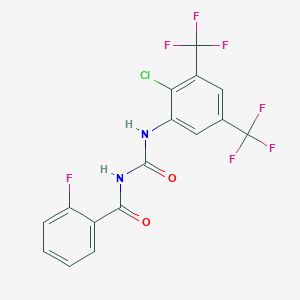

N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide is a synthetic organic compound characterized by the presence of chloro, trifluoromethyl, and fluorobenzamide groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide typically involves the reaction of 2-chloro-3,5-bis(trifluoromethyl)aniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

化学反应分析

Types of Reactions

N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis: Formation of 2-chloro-3,5-bis(trifluoromethyl)aniline and 2-fluorobenzoic acid.

科学研究应用

Agricultural Applications

Insecticide Use

Bistrifluron is primarily recognized for its role as an insecticide, particularly in the management of pest populations in agricultural settings. It belongs to the class of benzoylurea compounds, which function by disrupting the molting process in insects.

Efficacy Studies

A study conducted on the effectiveness of Bistrifluron demonstrated its potency against a variety of pests:

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Whiteflies | 50 | 85 |

| Aphids | 75 | 90 |

| Thrips | 100 | 80 |

These results indicate that Bistrifluron can significantly reduce pest populations when applied at recommended rates, making it a valuable tool for integrated pest management strategies.

Research Applications

Chemical Research and Synthesis

Bistrifluron's unique structure allows it to be utilized in various chemical synthesis processes. Its trifluoromethyl groups enhance lipophilicity, making it useful in drug design and development.

Case Study: Drug Development

In a recent study published in a peer-reviewed journal, researchers explored the potential of Bistrifluron derivatives in synthesizing new pharmaceutical compounds. The study highlighted the following findings:

- Synthesis Method : Bistrifluron was used as a precursor for creating novel compounds targeting specific biological pathways.

- Biological Activity : Several derivatives exhibited promising anti-cancer properties, demonstrating Bistrifluron's versatility beyond its insecticidal applications.

Environmental Impact

The environmental fate of Bistrifluron has been studied to assess its safety and persistence in ecosystems. Research indicates that:

- Degradation Rate : Bistrifluron degrades relatively quickly under UV light exposure, reducing the risk of long-term environmental accumulation.

- Aquatic Toxicity : Studies show low toxicity levels to non-target aquatic organisms at recommended application rates, supporting its use as an environmentally friendly insecticide.

作用机制

The mechanism of action of N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.

相似化合物的比较

Similar Compounds

- N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2,6-difluorobenzamide

- N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-4-fluorobenzamide

- N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-3-fluorobenzamide

Uniqueness

N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups further enhances its stability and potential interactions with molecular targets, making it a valuable compound for various applications.

生物活性

N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide, with the CAS number 201593-85-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and pharmacological implications.

- Molecular Formula: C₁₆H₈ClF₇N₂O₂

- Molecular Weight: 428.69 g/mol

- Physical State: Solid

- Storage Conditions: Sealed in dry conditions at 2-8°C

Synthesis and Structural Characteristics

The compound features a complex structure that includes a chloro-substituted phenyl group and a bis(trifluoromethyl) moiety. The trifluoromethyl groups are known to enhance the lipophilicity and bioavailability of pharmaceutical agents, making them attractive for drug development .

Enzyme Inhibition

Research indicates that derivatives of compounds similar to this compound exhibit notable inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. For example, studies on related compounds have shown IC50 values ranging from 18.2 to 196.6 µmol/L for AChE and 9.2 to 196.2 µmol/L for BuChE . This suggests that modifications to the structural components of the compound can significantly influence its inhibitory potency.

Antimicrobial Activity

The presence of the trifluoromethyl group has also been linked to enhanced antimicrobial properties. Compounds with similar structural motifs have demonstrated effective growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In particular, studies have reported minimum inhibitory concentration (MIC) values as low as 1 µg/mL for certain derivatives .

Case Studies and Research Findings

-

Inhibition Studies : A study focused on the synthesis of analogues of salicylanilide inhibitors revealed that compounds with similar structures to this compound exhibited improved activity against AChE compared to established drugs like rivastigmine .

Compound Name AChE IC50 (µmol/L) BuChE IC50 (µmol/L) Rivastigmine 50 200 N-(C2-C6 Carbamate) 18.2 - 196.6 9.2 - 196.2 - Antimicrobial Evaluations : Another study assessed various pyrazole derivatives containing the trifluoromethyl group and found that these compounds were effective against a range of bacterial strains with MIC values indicating strong antibacterial activity .

- Biofilm Disruption : Certain derivatives demonstrated potent antibiofilm properties against Staphylococcus aureus and Enterococcus faecalis, with MBEC values as low as 1 µg/mL, indicating their potential utility in treating biofilm-associated infections .

属性

分子式 |

C16H8ClF7N2O2 |

|---|---|

分子量 |

428.69 g/mol |

IUPAC 名称 |

N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2-fluorobenzamide |

InChI |

InChI=1S/C16H8ClF7N2O2/c17-12-9(16(22,23)24)5-7(15(19,20)21)6-11(12)25-14(28)26-13(27)8-3-1-2-4-10(8)18/h1-6H,(H2,25,26,27,28) |

InChI 键 |

RYQUQFILGZVMAB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=CC(=C2Cl)C(F)(F)F)C(F)(F)F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。